molecular formula C12H19NO2 B12624635 tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate CAS No. 918422-87-4

tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate

Cat. No.: B12624635
CAS No.: 918422-87-4
M. Wt: 209.28 g/mol
InChI Key: GWPWUKAZKGBCDN-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a prop-2-yn-1-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.

Biology: In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, making it useful in the synthesis of peptides and other biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Its unique structure allows for the creation of novel drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

  • tert-Butyl prop-2-yn-1-ylcarbamate
  • tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
  • tert-Butyl 4-prop-2-ynoxypiperidine-1-carboxylate

Comparison: tert-Butyl cyclobutyl(prop-2-yn-1-yl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

918422-87-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H19NO2/c1-5-9-13(10-7-6-8-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

GWPWUKAZKGBCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1CCC1

Origin of Product

United States

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